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oxadiazole

Cat. No.: B1288991 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 3-(3-Bromophenyl)-1,2,4-oxadiazole. Targeted at researchers,

scientists, and professionals in the field of drug development, this document compiles essential

spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Core Spectroscopic Data
The structural elucidation of 3-(3-Bromophenyl)-1,2,4-oxadiazole is critically dependent on a

combination of spectroscopic techniques. While a complete, unified experimental dataset for

this specific isomer is not readily available in the public domain, the following tables summarize

the expected and observed data based on the analysis of closely related analogs and

established principles of spectroscopic interpretation.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Nucleus
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

¹H ~8.80 s - H-5 (oxadiazole)

¹H ~8.25 t ~1.8 H-2' (phenyl)

¹H ~8.05 ddd ~8.0, 2.0, 1.0 H-6' (phenyl)

¹H ~7.70 ddd ~8.0, 2.0, 1.0 H-4' (phenyl)

¹H ~7.45 t ~8.0 H-5' (phenyl)

¹³C ~168.0 s - C-3 (oxadiazole)

¹³C ~167.5 s - C-5 (oxadiazole)

¹³C ~136.0 s - C-1' (phenyl)

¹³C ~133.5 d - C-6' (phenyl)

¹³C ~130.5 d - C-4' (phenyl)

¹³C ~130.0 d - C-5' (phenyl)

¹³C ~126.0 d - C-2' (phenyl)

¹³C ~122.5 s - C-3' (phenyl)

Note: The chemical shifts are predicted based on established substituent effects and data from

analogous compounds. Experimental values may vary slightly.

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretching (aromatic)

~1610-1580 Strong
C=N stretching (oxadiazole

ring)

~1550-1450 Strong C=C stretching (aromatic ring)

~1250-1200 Strong
C-O-C stretching (oxadiazole

ring)

~1100-1000 Medium
In-plane C-H bending

(aromatic)

~800-750 Strong
Out-of-plane C-H bending

(aromatic)

~700-600 Medium C-Br stretching

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

224/226 High
[M]⁺ (Molecular ion peak,

bromine isotopes)

183/185 Medium [M - CNO]⁺

155/157 Medium [M - C₂HNO]⁺

102 High [C₆H₄N]⁺

76 Medium [C₆H₄]⁺

Experimental Protocols
The acquisition of the spectroscopic data presented above follows standard laboratory

procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Approximately 5-10 mg of 3-(3-Bromophenyl)-1,2,4-oxadiazole is dissolved in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) may be added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve

a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and

enhance sensitivity. A larger number of scans is generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid sample is placed directly onto the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

A background spectrum of the clean ATR crystal is recorded and automatically subtracted

from the sample spectrum.

Mass Spectrometry (MS)
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Sample Introduction and Ionization:

The sample is introduced into the mass spectrometer, often via direct insertion probe or after

separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Electron Ionization (EI) is a common method for generating the mass spectrum of small

organic molecules.

Instrumentation and Data Analysis:

A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

The instrument is calibrated using a known standard.

The resulting mass spectrum plots the mass-to-charge ratio (m/z) against the relative

intensity of the detected ions.

Logical Workflow of Spectroscopic Analysis
The process of characterizing 3-(3-Bromophenyl)-1,2,4-oxadiazole using spectroscopic

methods follows a logical progression to confirm its chemical structure.

Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 3-(3-
Bromophenyl)-1,2,4-oxadiazole.

To cite this document: BenchChem. [Spectroscopic Analysis of 3-(3-Bromophenyl)-1,2,4-
oxadiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288991#spectroscopic-data-nmr-ir-ms-of-3-3-
bromophenyl-1-2-4-oxadiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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